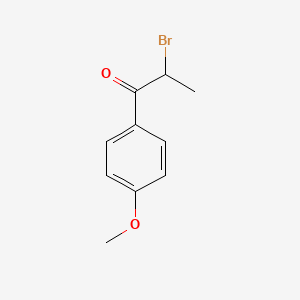
2-溴-1-(4-甲氧基苯基)丙酮
概述
描述
Synthesis Analysis
The synthesis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one involves multiple steps, including the refluxing of bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, and subsequent reactions with 4-methoxybenzaldehyde under specific conditions to achieve the desired compound. These synthetic routes are characterized by their efficiency and the purity of the obtained product, making them significant for further applications in medicinal chemistry and material science (Sherekar et al., 2021).
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-methoxyphenyl)propan-1-one has been elucidated through various spectroscopic techniques. Crystallographic analysis reveals the orientation and conformation of the methoxy- and bromo-substituted benzene rings, providing insights into the compound's reactivity and interactions. The dihedral angles between the planes of these groups have been determined, highlighting the structural features critical for its chemical behavior (Jasinski et al., 2010).
Chemical Reactions and Properties
2-Bromo-1-(4-methoxyphenyl)propan-1-one is reactive towards a variety of chemical reagents and conditions, enabling its use in the synthesis of complex molecules. It can undergo reactions such as allylic bromination, offering pathways for the synthesis of heterocycles and other valuable compounds. These reactions exploit the compound's functional groups, allowing for selective transformations and the creation of diverse molecular architectures (Martins, 2003).
科学研究应用
-
Organic Chemistry
- Application : “2-Bromo-1-(4-methoxyphenyl)propan-1-one” is a chemical compound that is used in scientific research . It is often used as a reagent in the synthesis of various organic compounds .
- Method of Application : The specific method of application can vary depending on the reaction being performed. Typically, it would be used in a reaction with other organic compounds under specific conditions of temperature and pressure .
- Results : The outcomes of these reactions can vary widely, depending on the other compounds used and the reaction conditions. The product could be a new organic compound with potential applications in various fields such as medicinal chemistry, drug synthesis, and pharmacological studies.
-
Synthesis of alpha-Bromoketones
- Application : This compound has been used in the synthesis of alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone .
- Method of Application : The detailed experimental procedures are described in the referenced research paper . The reaction involves the use of secondary alcohols, ammonium bromide, and Oxone.
- Results : The results of the experiment showed successful synthesis of alpha-Bromoketones .
-
Solvent in Silicone Rubber
-
Colorant in Plastics, Paints, and Enamels
-
Antioxidant Properties
- Application : “2-Bromo-1-(4-methoxyphenyl)propan-1-one” has demonstrated effective antioxidant properties for china, silica gel, and silicone rubber .
- Method of Application : It is added to these materials to enhance their antioxidant properties .
- Results : The use of this compound improves the antioxidant properties of these materials .
-
Synthesis of Other Compounds
- Application : This compound is used in the synthesis of other compounds .
- Method of Application : The specific method of application can vary depending on the reaction being performed .
- Results : The outcomes of these reactions can vary widely, depending on the other compounds used and the reaction conditions .
-
Synthesis of Selective COX-2 Inhibitors
- Application : This compound has been used in the synthesis of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which are selective COX-2 inhibitors .
- Method of Application : The compound was used in a two-step reaction process. First, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by reacting aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .
- Results : Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency and selectivity against COX-2 enzyme .
-
Synthesis of Methedrone
- Application : “2-Bromo-1-(4-methoxyphenyl)propan-1-one” is a precursor in the synthesis of methedrone, a synthetic stimulant of the amphetamine and cathinone classes .
- Method of Application : The specific method of application can vary depending on the reaction being performed .
- Results : The outcomes of these reactions can vary widely, depending on the other compounds used and the reaction conditions .
安全和危害
“2-Bromo-1-(4-methoxyphenyl)propan-1-one” is classified as a dangerous substance. It is a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2-bromo-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCDPGOJVGDTAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305736, DTXSID001344417 | |
| Record name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4'-methoxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001344417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-methoxyphenyl)propan-1-one | |
CAS RN |
21086-33-9 | |
| Record name | 21086-33-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

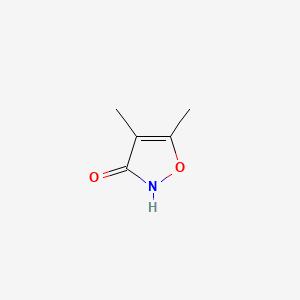

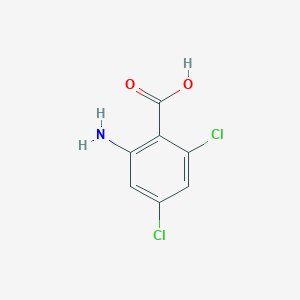


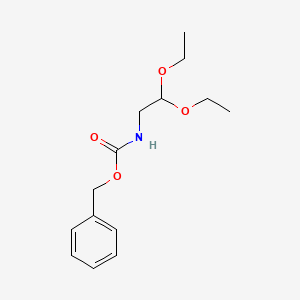

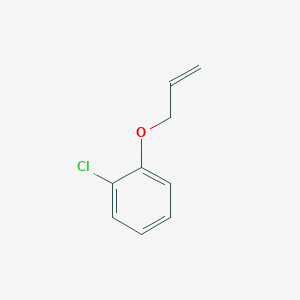



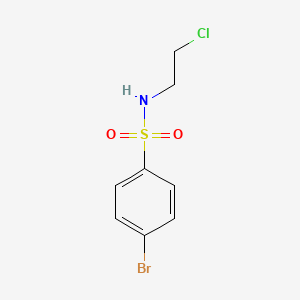
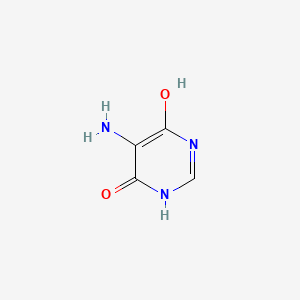
![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)